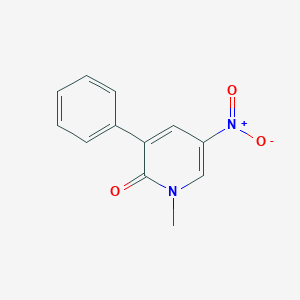

1-Methyl-5-nitro-3-phenylpyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-5-nitro-3-phenylpyridin-2-one is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.223. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

- Zwitterionic salts derived from reactions involving pyridine derivatives have been shown to act as effective organocatalysts for transesterification reactions, demonstrating the utility of nitrogen-containing heterocycles in promoting chemical transformations (Ishihara, Niwa, & Kosugi, 2008).

- The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, highlights the role of pyridin-2-one derivatives in the development of therapeutically relevant compounds (Zhang, Lai, Feng, & Xu, 2019).

Molecular Complexation and Crystal Engineering

- Studies on molecular complexes formed between hydroxy-nitrobiphenyl/stilbene and pyridine-1-oxide derivatives underscore the application of pyridine derivatives in designing materials with quadratic nonlinear optical behavior, crucial for advancing optical technologies (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Spectroscopic Studies and Material Properties

- Excited states of selected hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine, have been synthesized and analyzed through electronic absorption and emission spectra. Such studies contribute to the understanding of the photophysical properties of nitropyridine derivatives, which could be leveraged in designing photofunctional materials (Michalski, Kucharska, Sąsiadek, Lorenc, & Hanuza, 2016).

Fluorescent Probes and Sensors

- Development of aminoethylpyridine-based fluorescent probes for the detection of Fe3+ and Hg2+ ions in aqueous media showcases the application of nitropyridine derivatives in environmental monitoring and biological systems, underscoring their potential in the development of chemosensors (Singh, Thakur, Raj, & Pandey, 2020).

Mechanism of Action

- The primary target of 1-Methyl-5-nitro-3-phenylpyridin-2-one is likely a specific protein or receptor within the biological system. Unfortunately, specific information about its exact target remains limited in the available literature .

Target of Action

Keep in mind that my response is based on existing knowledge up to a certain point, and new findings may emerge in the future . 🌟

Properties

IUPAC Name |

1-methyl-5-nitro-3-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-13-8-10(14(16)17)7-11(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDAPOCORLBBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)

![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)

![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)

![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)

![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)